molecular formula C21H25N3O4 B11148442 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11148442
M. Wt: 383.4 g/mol
InChI Key: XUEUSIYCWMZAHX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, along with a carboxamide group and a dimethoxyphenyl ethyl side chain. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable nitrile oxide with an alkyne or alkene to form the isoxazole ring.

    Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.

    Coupling Reactions: The dimethoxyphenyl ethyl side chain is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the isoxazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted isoxazoles

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with neurotransmitter receptors, affecting neurological functions.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazole-4-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropylisoxazole-4-carboxamide: Lacks the pyridine ring, which could influence its binding affinity to certain targets.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylpyridine-4-carboxamide: Lacks the isoxazole ring, potentially altering its overall stability and reactivity.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N3O4/c1-12(2)16-11-15(19-13(3)24-28-21(19)23-16)20(25)22-9-8-14-6-7-17(26-4)18(10-14)27-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,25)

InChI Key

XUEUSIYCWMZAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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